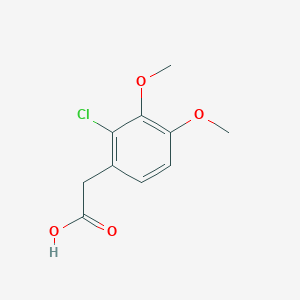

2-(2-Chloro-3,4-dimethoxyphenyl)acetic acid

Description

2-(2-Chloro-3,4-dimethoxyphenyl)acetic acid (CAS 6834-51-1) is a substituted phenylacetic acid with the molecular formula C₁₀H₁₁ClO₄ and a molecular weight of 230.65 g/mol . Its structure comprises a phenyl ring substituted with chlorine at the 2-position and methoxy groups at the 3- and 4-positions, linked to an acetic acid moiety. This compound is utilized in pharmaceutical and agrochemical research, particularly as a precursor or intermediate in drug synthesis .

Properties

IUPAC Name |

2-(2-chloro-3,4-dimethoxyphenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO4/c1-14-7-4-3-6(5-8(12)13)9(11)10(7)15-2/h3-4H,5H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAMSELFCQDNGKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)CC(=O)O)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Chloro-3,4-dimethoxyphenyl)acetic acid can be synthesized through several methods. One common approach involves the reaction of 2-chloro-3,4-dimethoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product. Another method involves the chlorination of 3,4-dimethoxyphenylacetic acid using thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes, where 3,4-dimethoxyphenylacetic acid is treated with chlorinating agents under controlled conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as dichloromethane or chloroform, with careful monitoring of temperature and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-3,4-dimethoxyphenyl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, yielding 2-(3,4-dimethoxyphenyl)acetic acid.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.

Major Products Formed

The major products formed from these reactions include various substituted phenylacetic acids, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

2-(2-Chloro-3,4-dimethoxyphenyl)acetic acid serves as an intermediate in the synthesis of more complex organic molecules. It undergoes various chemical reactions including oxidation, reduction, and substitution:

- Oxidation: Can be oxidized to form carboxylic acids or ketones.

- Reduction: Reduction reactions can convert the chloro group to a hydrogen atom.

- Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Biology

The compound has been studied for its potential biological activities:

- Antimicrobial Activity: Research indicates it exhibits antimicrobial properties against various bacterial strains and fungi. For instance, effective inhibition against pathogenic fungi has been reported with EC50 values ranging from 7.87 to 20.0 µM.

- Anti-inflammatory Properties: Its structure suggests potential modulation of inflammatory pathways, making it a candidate for further pharmacological studies.

Medicine

Research is ongoing to explore the compound's potential as a precursor for pharmaceutical compounds. Its unique functional groups may influence its interaction with specific biological targets:

- Enzyme Inhibition: The compound may inhibit enzymes involved in biochemical pathways that could disrupt cell proliferation processes, potentially leading to anticancer effects.

- Receptor Modulation: It may also modulate receptor signaling pathways affecting physiological processes such as inflammation.

Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of this compound revealed promising results against several pathogens. The compound was tested in vitro against various strains of bacteria and fungi, demonstrating significant inhibitory activity that warrants further investigation for therapeutic applications.

Synthesis of Derivatives

In synthetic organic chemistry, derivatives of this compound have been synthesized to explore their biological activities. For example, modifications to the chloro and methoxy groups have resulted in new compounds with enhanced properties. These derivatives are being investigated for their potential roles in drug development.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-3,4-dimethoxyphenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Phenylacetic Acids

2-(3,4-Dichlorophenyl)acetic Acid

- Molecular Formula : C₈H₆Cl₂O₂

- Molecular Weight : 205.04 g/mol

- Structure : Phenyl ring with chlorine at the 3- and 4-positions.

- Applications include use in organic synthesis and as a reference standard .

2-(2-Chloro-4-hydroxyphenyl)acetic Acid

- Molecular Formula : C₈H₇ClO₃

- Molecular Weight : 186.59 g/mol

- Structure : Hydroxyl group at the 4-position and chlorine at the 2-position.

- Key Differences : Hydroxyl group introduces polarity and hydrogen-bonding capacity, contrasting with the methoxy groups in the target compound. This structural variation may influence solubility and biological activity .

2-Amino-2-(3,4-dimethoxyphenyl)acetic Acid

- Molecular Formula: C₁₀H₁₃NO₄

- Molecular Weight : 211.21 g/mol

- Structure: Amino group replaces the chlorine at the 2-position.

- Key Differences: The amino group alters electronic properties, increasing nucleophilicity. Used in biochemical research, such as enzyme inhibition studies .

Halogenated Derivatives with Functional Modifications

2-(2-Fluoro-3,4-dimethoxyphenyl)acetic Acid

- Molecular Formula : C₁₀H₁₁FO₄

- Molecular Weight : 214.19 g/mol

- Structure : Fluorine replaces chlorine at the 2-position.

- Key Differences : Fluorine’s smaller atomic size and higher electronegativity may enhance metabolic stability and bioavailability compared to the chloro analog. Applications include industrial chemical synthesis .

3-(2-Chloro-3,4-dimethoxyphenyl)acrylic Acid

- Molecular Formula : C₁₁H₁₁ClO₄

- Molecular Weight : 242.65 g/mol

- Structure : Acrylic acid (α,β-unsaturated carbonyl) replaces the acetic acid moiety.

- Key Differences : The conjugated double bond increases reactivity, enabling participation in Michael addition or polymerization reactions. Used in materials science and medicinal chemistry .

Phenoxyacetic Acid Derivatives

2,4-Dichlorophenoxyacetic Acid (2,4-D)

- Molecular Formula : C₈H₆Cl₂O₃

- Molecular Weight : 221.04 g/mol

- Structure: Phenoxy group linked to acetic acid, with chlorine at 2- and 4-positions.

- Key Differences: The phenoxy group (vs. phenyl in the target compound) alters electronic distribution and binding affinity. 2,4-D is a widely used herbicide, whereas the target compound’s applications are more niche .

Structural and Functional Implications

Substituent Effects on Reactivity and Properties

- Electron-Withdrawing vs. Electron-Donating Groups :

- Halogen Variations : Fluorine analogs (e.g., 2-fluoro derivatives) may exhibit improved pharmacokinetic profiles due to reduced metabolic degradation .

- Functional Group Modifications : Acrylic acid derivatives enable conjugation reactions, expanding utility in polymer chemistry .

Biological Activity

2-(2-Chloro-3,4-dimethoxyphenyl)acetic acid is a compound that has garnered interest for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a chloro group and two methoxy groups attached to a phenyl ring, which contribute to its unique reactivity and biological properties. The presence of these substituents can influence the compound's interaction with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in various biochemical pathways, potentially leading to anticancer effects by disrupting cell proliferation processes.

- Receptor Modulation : It may also modulate receptor signaling pathways, which can affect inflammatory responses and other physiological processes.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been tested against various bacterial strains and fungi, showing promising results in inhibiting their growth. For instance, studies have demonstrated effective inhibition against pathogenic fungi with average EC50 values ranging from 7.87 to 20.0 µM .

Anti-inflammatory Effects

This compound has been studied for its anti-inflammatory properties. In vitro assays revealed that it can suppress lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) production in whole blood cell cultures . Such findings suggest its potential as a therapeutic agent in treating inflammatory diseases.

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. It has been shown to induce apoptosis in cancer cell lines, with IC50 values indicating significant cytotoxicity. For example, modifications to its structure have led to derivatives that exhibit enhanced antitumor activities against several human cancer cell lines .

Study on Antifungal Activity

In a study evaluating the antifungal activity of related compounds, this compound was part of a series that showed significant inhibition against plant pathogenic fungi. The results highlighted the importance of structural modifications in enhancing biological activity and provided insights into the structure-activity relationship (SAR) .

Research on Anti-inflammatory Mechanisms

A recent investigation into the anti-inflammatory effects of the compound revealed its ability to inhibit pro-inflammatory cytokines in vitro. This study supports the hypothesis that this compound could be developed as a therapeutic agent for conditions characterized by chronic inflammation.

Data Summary

| Activity | Effect | IC50/EC50 Values |

|---|---|---|

| Antibacterial | Inhibition of bacterial growth | Varies by strain |

| Antifungal | Effective against pathogenic fungi | 7.87 - 20.0 µM |

| Anti-inflammatory | Suppression of TNF-α production | Not specified |

| Anticancer | Induction of apoptosis in cancer cells | Varies by cell line |

Q & A

Q. What are the established synthesis routes for 2-(2-Chloro-3,4-dimethoxyphenyl)acetic acid, and how do they differ in efficiency?

Methodological Answer: The synthesis typically involves Friedel-Crafts alkylation or coupling reactions. A common approach is the reaction of 2-chloro-3,4-dimethoxybenzaldehyde with malonic acid derivatives under acidic conditions, followed by decarboxylation. Key parameters affecting yield include:

- Catalyst selection : Lewis acids like AlCl₃ improve electrophilic substitution efficiency .

- Temperature control : Excess heat (>100°C) may lead to demethylation of methoxy groups, reducing purity.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) resolves byproducts like unreacted aldehyde.

| Synthesis Method | Yield (%) | Purity (%) | Key Limitation |

|---|---|---|---|

| Friedel-Crafts | 65–75 | 95–98 | Harsh conditions risk side reactions |

| Coupling (Pd-catalyzed) | 70–80 | 97–99 | Requires inert atmosphere, higher cost |

Reference : Optimization strategies from structurally analogous phenylacetic acid syntheses .

Q. How is this compound characterized using spectroscopic techniques?

Methodological Answer:

- NMR :

- ¹H NMR : Methoxy groups appear as singlets at δ 3.85–3.90 ppm. The acetic acid proton (COOH) is observed as a broad peak at δ 10–12 ppm (solvent-dependent).

- ¹³C NMR : The carbonyl carbon (COOH) resonates at δ 170–175 ppm.

- IR : Strong absorption at 1700–1725 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O of methoxy groups).

- Mass Spectrometry : Molecular ion peak at m/z 230.65 (C₁₀H₁₁ClO₄) with fragmentation patterns confirming the chloro and methoxy substituents .

Note : Crystallographic validation (e.g., X-ray diffraction) resolves ambiguities in substituent positioning, as demonstrated for analogous compounds .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate demethylation during synthesis?

Methodological Answer: Demethylation under acidic conditions is a major challenge. Strategies include:

- Low-Temperature Catalysis : Conduct reactions at 50–60°C with BF₃·OEt₂ as a milder Lewis acid.

- Protecting Groups : Temporarily replace methoxy groups with tert-butyldimethylsilyl (TBS) ethers, removed post-synthesis.

- Solvent Screening : Polar aprotic solvents (e.g., DMF) stabilize intermediates, reducing side reactions .

Validation : Monitor reaction progress via TLC (Rf ≈ 0.4 in ethyl acetate/hexane) and HPLC (retention time ~8.2 min, C18 column).

Q. How do structural modifications (e.g., halogen substitution) influence biological activity?

Methodological Answer: Comparative studies with fluorinated analogs (e.g., 2-(2-Fluoro-3,4-dimethoxyphenyl)acetic acid) reveal:

- Chloro vs. Fluoro : Chloro substituents enhance lipophilicity (logP +0.3), improving membrane permeability in in vitro models.

- Methoxy Positioning : 3,4-Dimethoxy configurations increase hydrogen-bonding potential with enzyme active sites (e.g., cyclooxygenase-2) .

| Derivative | IC₅₀ (μM) COX-2 | LogP |

|---|---|---|

| 2-Chloro | 12.3 ± 1.2 | 2.1 |

| 2-Fluoro | 18.7 ± 2.1 | 1.8 |

Reference : Structure-activity relationship (SAR) models from fluorinated phenylacetic acid studies .

Q. How to resolve contradictions in spectral data for structural confirmation?

Methodological Answer: Discrepancies in NMR/IR data often arise from:

- Tautomerism : The carboxylic acid group may exist in equilibrium with its conjugate base, shifting peaks. Use DMSO-d₆ to stabilize the protonated form.

- Crystallographic Validation : Single-crystal X-ray diffraction (as in analogous compounds ) confirms bond lengths and angles (e.g., C-Cl bond: 1.74 Å, C-O: 1.43 Å).

- DFT Calculations : Compare experimental NMR shifts with density functional theory (DFT)-predicted values (software: Gaussian 16) to identify outliers.

Q. What in vitro models are suitable for evaluating the compound’s pharmacokinetic properties?

Methodological Answer:

- Caco-2 Cell Monolayers : Assess intestinal permeability (Papp > 1 × 10⁻⁶ cm/s indicates high absorption).

- Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Half-life <30 min suggests rapid metabolism.

- Plasma Protein Binding : Equilibrium dialysis (37°C, pH 7.4) shows >90% binding for chloro-substituted analogs, limiting free drug availability .

Reference : Protocols adapted from 2,4-D toxicokinetic studies .

Data Contradiction Analysis Example

Issue : Conflicting ¹H NMR peaks for methoxy groups in DMSO vs. CDCl₃.

Resolution :

- Solvent Effects : DMSO hydrogen bonds with methoxy groups, deshielding protons and upfield shifts.

- Control Experiment : Compare with 3,4-dimethoxybenzoic acid (δ 3.88 ppm in CDCl₃ vs. 3.82 ppm in DMSO).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.